molecular formula C13H16F3NO B13046350 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine

1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B13046350
M. Wt: 259.27 g/mol
InChI Key: ITFQKYCUFCHUQG-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is a fluorinated amine derivative characterized by a trifluoroethylamine backbone substituted with a 3-cyclopentyloxyphenyl group. The cyclopentyloxy moiety introduces steric bulk and lipophilicity, while the trifluoroethyl group enhances metabolic stability and electronic effects, as seen in analogous fluorinated pharmaceuticals .

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

1-(3-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-4-3-7-11(8-9)18-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,17H2

InChI Key

ITFQKYCUFCHUQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl intermediate.

    Introduction of the Trifluoroethylamine Group: The intermediate is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethylamine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their differences are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
1-(3-Cyclopentyloxyphenyl)-2,2,2-TFEA* 3-Cyclopentyloxyphenyl C₁₃H₁₆F₃NO ~283.3 g/mol High lipophilicity; potential for enhanced membrane permeability
1-(3-Chlorophenyl)-2,2,2-TFEA 3-Chlorophenyl C₈H₇ClF₃N 209.6 g/mol Moderate lipophilicity; chlorine enhances electronic withdrawal
N-tert-Butanesulfonyl-1-(quinolin-4-yl)-2,2,2-TFEA Quinoline-4-yl + sulfonyl C₁₆H₁₈F₃N₃O₂S ~397.4 g/mol Sulfonyl group improves stability; quinoline moiety enables π-π interactions
4-Pentafluoro-3-hydroxy-1-(pyridin-3-yl)-TFEA derivative Pyridinyl + pentafluoro C₁₀H₇F₈NO₂ ~345.2 g/mol Multiple fluorines enhance metabolic resistance; used in transport modulators

*TFEA = trifluoroethylamine

  • Chlorine in 1-(3-chlorophenyl)-2,2,2-TFEA provides strong electron-withdrawing effects, which may lower amine basicity and alter receptor binding . Quinoline and sulfonyl groups in N-tert-butanesulfonyl derivatives enhance structural rigidity and stability, favoring applications in catalysis or enzyme inhibition .

Physicochemical Properties

Property 1-(3-Cyclopentyloxyphenyl)-TFEA (Predicted) 1-(3-Chlorophenyl)-TFEA N-tert-Butanesulfonyl Quinoline-TFEA
Boiling Point ~250–300°C (estimated) Not reported Decomposes above 200°C
Solubility Low in water; soluble in organic solvents Soluble in DMSO, chloroform Limited aqueous solubility
Storage Likely requires refrigeration (0–6°C) Stable at 2–8°C Stable at RT under inert atmosphere
  • Fluorine Effects : The trifluoroethyl group in all compounds reduces basicity (pKa ~6–7) and enhances lipid solubility, critical for blood-brain barrier penetration .

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